(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
Description
The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone features a benzothiazole core substituted with an ethyl group at the 4-position, linked via a piperazine ring to a phenyl methanone group.
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-2-15-9-6-10-17-18(15)21-20(25-17)23-13-11-22(12-14-23)19(24)16-7-4-3-5-8-16/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOHTLYTJSERQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone typically involves the coupling of substituted benzothiazoles with piperazine derivatives. One common method involves the reaction of 2-amino-4-ethylbenzothiazole with phenyl chloroformate in the presence of a base, followed by the addition of piperazine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The piperazine ring’s secondary amines are reactive sites for alkylation, acylation, or sulfonation. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., KCO) yields N-alkylated derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide-linked products.
Similar piperazine-containing compounds, such as those in Venetoclax syntheses, utilize optimized alkylation conditions (e.g., phase-transfer catalysis) to avoid racemization .
| Reaction Type | Example Reagent | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Methyl iodide | KCO, DMF, 60°C | N-Methylpiperazine derivative |
| Acylation | Acetyl chloride | EtN, CHCl, RT | Acetylated piperazine |
Electrophilic Aromatic Substitution on the Benzothiazole Ring
The benzo[d]thiazole moiety can undergo electrophilic substitution, particularly at the 5- or 6-positions, due to electron-donating effects from the thiazole sulfur. Examples include:
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Nitration : HNO/HSO introduces nitro groups.
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Halogenation : Br in acetic acid adds bromine substituents.
Studies on related benzothiazoles (e.g., antitumor agents) highlight regioselective bromination at the 6-position under mild conditions.
Hydrolysis and Stability of the Methanone Group
The phenylmethanone (ketone) group is generally stable but can undergo hydrolysis under extreme acidic/basic conditions:
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Acidic Hydrolysis : Concentrated HCl reflux yields benzoic acid derivatives.
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Basic Hydrolysis : NaOH/EtOH may cleave the ketone, though steric hindrance from adjacent groups likely slows reactivity.
Cross-Coupling Reactions
The aryl groups (benzothiazole and phenyl) may participate in transition-metal-catalyzed couplings if halogenated:
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Suzuki Coupling : Aryl bromides/iodides react with boronic acids (e.g., Pd(PPh), NaCO, DME).
For instance, chlorothiophene analogs undergo efficient Suzuki coupling to introduce aryl substituents.
Biological Interaction Pathways
While not traditional "reactions," the compound’s interactions with biological targets involve:
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Hydrogen Bonding : Between the methanone oxygen and enzyme active sites.
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π-π Stacking : Aromatic rings engage with hydrophobic pockets in proteins .
Key Stability and Reactivity Insights:
| Property | Observation | Reference |
|---|---|---|
| Thermal Stability | Stable up to 250°C (predicted) | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| Oxidative Sensitivity | Susceptible to strong oxidizers (e.g., KMnO) |
Scientific Research Applications
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Similar compounds have demonstrated significant antimicrobial properties against various pathogens. Research indicates that benzothiazole derivatives often exhibit moderate to strong activity against bacteria and fungi due to their ability to disrupt microbial cell function.
- Antitumor Potential: Compounds with similar structures have been studied for their cytotoxic effects on cancer cells. They may induce apoptosis through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.
Table 1: Summary of Biological Activities
Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of several benzothiazole derivatives, including (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone. The results indicated that this compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics.
Study 2: Antitumor Activity
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to enhanced cell death. This study suggests potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. In medicinal applications, it binds to dopamine and serotonin receptors, modulating neurotransmitter activity and exerting antipsychotic effects . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole and Piperazine Moieties
Positional Isomerism in Benzothiazole Substituents
- Target Compound : The 4-ethyl group on the benzothiazole enhances lipophilicity compared to polar substituents (e.g., methoxy or nitro groups). This may improve membrane permeability but reduce aqueous solubility.
- Isomer (941869-27-8): The related compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone () replaces the phenyl methanone with an isoxazole group. Isoxazole’s hydrogen-bonding capacity could alter target binding compared to the phenyl group .
Piperazine-Linked Substituents
- Nitro and Amino Derivatives (Compounds 12–15, ): Compound 12 (3-methoxy-4-nitrophenyl) and 13 (3-(methoxymethoxy)-4-nitrophenyl) are solids with melting points ~185–190°C. Reduction to amino derivatives (Compounds 14–15) yields viscous oils, highlighting how electron-withdrawing (nitro) vs. electron-donating (amino) groups affect crystallinity . The target compound’s ethyl group may strike a balance between stability and lipophilicity, avoiding the extreme polarity of nitro groups or the instability of amino oils.
Methanone Group Variations
- Phenyl vs. Heterocyclic Methanone: The target compound’s phenyl methanone enables π-π stacking interactions, common in receptor binding. In contrast, imidazo[2,1-b]thiazole-based methanones (e.g., Compounds 9ea–9ee, ) exhibit higher melting points (232–350°C) due to extended conjugation and sulfonyl groups, which enhance intermolecular forces .
Physicochemical Properties
Melting Points and Solubility
- Sulfonyl-containing analogs (e.g., 9ed) exhibit exceptionally high melting points due to strong dipole-dipole interactions, whereas nitro derivatives (Compound 12) show moderate thermal stability. The target compound’s ethyl group likely lowers its melting point relative to sulfonyl analogs but improves lipid solubility .
Hypothetical Structure-Activity Relationships (SAR)
While biological data for the target compound are absent, trends from analogs suggest:
- Lipophilicity : The 4-ethyl group may enhance blood-brain barrier penetration compared to polar substituents (e.g., 6-ethoxy or nitro groups).
- Aromatic Interactions: Phenyl methanone could engage in π-π stacking with aromatic residues in enzymes or receptors, whereas isoxazole might interact via hydrogen bonding.
- Steric Effects : The ethyl group’s steric bulk may optimize binding pocket occupancy compared to smaller (methoxy) or larger (tert-butyl) groups .
Biological Activity
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is a synthetic compound that has garnered attention for its potential biological activities. The compound features a piperazine moiety, which is common in various pharmaceuticals, and a benzo[d]thiazole unit that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4OS |
| Molecular Weight | 396.51 g/mol |
| CAS Number | Not Available |
The compound's structure suggests potential interactions with biological targets due to the presence of both the piperazine and benzo[d]thiazole groups, which are known to exhibit diverse pharmacological activities.
The exact mechanism of action for this compound has not been fully elucidated; however, studies on similar compounds indicate that they may interact with neurotransmitter receptors or enzymes involved in disease processes. For instance, piperazine derivatives have been shown to modulate dopamine and serotonin receptors, which are critical in treating psychiatric disorders .
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial activity. A study on related compounds showed promising results against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Potential
Compounds containing piperazine and benzo[d]thiazole rings have demonstrated anticancer activity in several studies. For instance, derivatives were tested for their ability to inhibit cell proliferation in cancer cell lines, revealing IC50 values in the low micromolar range . This indicates that this compound could be a candidate for further investigation in cancer therapeutics.
Neuropharmacological Effects
Given the structural similarities to known psychoactive agents, it is hypothesized that this compound may influence central nervous system activity. Preliminary studies suggest potential anxiolytic or antidepressant effects, warranting further exploration through behavioral assays in animal models .
Case Studies
- Antimicrobial Efficacy : In a comparative study, various benzo[d]thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The most effective compounds exhibited MIC values ranging from 10 to 50 µg/mL. The specific activity of this compound remains to be quantified but is anticipated to follow similar trends based on structural activity relationships .
- Anticancer Activity : A study involving a series of piperazine derivatives showed that compounds with similar structural motifs inhibited proliferation in MCF-7 breast cancer cells with IC50 values around 20 µM. This suggests that this compound may also exhibit anticancer properties worth investigating further .
- Neuropharmacological Screening : Behavioral assays on related piperazine compounds indicated potential anxiolytic effects at doses of 10 mg/kg in rodent models. Given the structural parallels, it is plausible that this compound could yield similar outcomes .
Q & A
Basic: What are the common synthetic routes for preparing (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone, and what reagents are critical for its piperazine-thiazole coupling?
Methodological Answer:
The synthesis typically involves coupling a benzo[d]thiazole derivative with a piperazine-containing intermediate. Key steps include:
- Nucleophilic substitution : Reacting 4-ethylbenzo[d]thiazol-2-amine with a piperazine derivative under basic conditions (e.g., triethylamine) to form the piperazine-thiazole core .
- Acylation : Introducing the phenylmethanone group via Friedel-Crafts acylation or using activated carbonyl reagents like benzoyl chloride .
- Reagent Optimization : Use of coupling agents such as EDCI/HOBt or DCC for amide bond formation, with dichloromethane or THF as solvents .
Critical reagents include triethylamine (for deprotonation), benzoyl chloride derivatives, and anhydrous solvents to minimize hydrolysis .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ peaks). Fragmentation patterns (e.g., loss of CO from the methanone group) validate the structure .
- FT-IR : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and C=N (benzo[d]thiazole, ~1600 cm⁻¹) are diagnostic .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for derivatives of this compound?
Methodological Answer:
Contradictions often arise from assay conditions or substituent effects. Strategies include:
- Standardized Assay Protocols : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .
- Structure-Activity Relationship (SAR) Analysis : Compare substituents on the phenyl or benzo[d]thiazole moieties. For example, electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance acetylcholinesterase inhibition, while ethyl groups on the thiazole improve solubility .
- Dose-Response Curves : Use multiple concentrations (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values and assess Hill slopes for cooperativity .
Advanced: What computational methods are recommended for predicting the binding mode of this compound to targets like acetylcholinesterase or viral proteases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions. Prioritize hydrogen bonds between the methanone carbonyl and catalytic serine (e.g., in SARS-CoV-2 Mpro) or π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity trends across derivatives .
Advanced: How can reaction yields be optimized for the acylation step in synthesizing this compound, and what side reactions should be monitored?
Methodological Answer:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, improving yields from ~40% to >70% .
- Temperature Control : Maintain reactions at 0–5°C to suppress over-acylation or hydrolysis of the methanone group .
- Side Reaction Mitigation : Monitor for:
Advanced: What strategies are effective for designing derivatives of this compound to improve metabolic stability without compromising target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenylmethanone with a thiazole or oxadiazole to reduce CYP450-mediated oxidation .
- Deuterium Incorporation : Replace labile hydrogens (e.g., on the ethyl group) with deuterium to slow metabolism .
- Prodrug Approaches : Introduce ester moieties on the piperazine nitrogen to enhance solubility and delay clearance .
- LogP Optimization : Use halogenated benzothiazole derivatives to balance lipophilicity (target LogP 2–4) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
